Ardeemin

Description

Ardeemin has been reported in Aspergillus fischeri with data available.

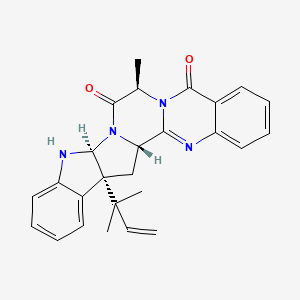

isolated from Aspergillus fischeri; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C26H26N4O2 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(1S,12R,15S,23R)-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione |

InChI |

InChI=1S/C26H26N4O2/c1-5-25(3,4)26-14-20-21-27-18-12-8-6-10-16(18)23(32)29(21)15(2)22(31)30(20)24(26)28-19-13-9-7-11-17(19)26/h5-13,15,20,24,28H,1,14H2,2-4H3/t15-,20+,24+,26-/m1/s1 |

InChI Key |

DNOJISVGBFLJOQ-BXVKCURFSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |

Canonical SMILES |

CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |

Synonyms |

ardeemin |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Ardeemin: A Technical Guide to Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardeemin, a hexacyclic peptidyl alkaloid isolated from Aspergillus fischeri, has been identified as a potent agent for reversing multidrug resistance (MDR) in cancer cells.[1][2] Its primary mechanism of action involves the inhibition of MDR export pumps, particularly P-glycoprotein (Pgp), leading to an increased intracellular concentration of chemotherapeutic agents in resistant cancer cells.[3] This guide provides a detailed examination of the molecular mechanism, supporting experimental data, and protocols related to Ardeemin's function as an MDR modulator.

Core Mechanism of Action: Inhibition of P-glycoprotein and Reversal of Multidrug Resistance

Multidrug resistance is a significant impediment to successful cancer chemotherapy, often characterized by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp).[3] Pgp functions as an efflux pump, actively expelling a wide range of structurally and functionally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

Ardeemin's primary role is to counteract this resistance mechanism. It acts as a competitive or non-competitive inhibitor of Pgp, blocking the pump's ability to bind to and transport chemotherapeutic drugs out of the cancer cell.[2][3] This inhibition leads to the restoration of cytotoxic drug concentrations within the resistant cells, thereby re-sensitizing them to the effects of chemotherapy.

Signaling and Interaction Pathway

The interaction between Ardeemin, P-glycoprotein, and chemotherapeutic drugs can be visualized as a dynamic process at the cell membrane.

Caption: Ardeemin inhibits P-gp, increasing intracellular drug levels and promoting apoptosis.

Quantitative Data on Ardeemin's Efficacy

Studies have demonstrated Ardeemin's ability to significantly enhance the cytotoxicity of chemotherapeutic drugs in MDR cancer cell lines. The following table summarizes key quantitative findings.

| Cell Line | Chemotherapeutic Agent | Ardeemin Analog | Concentration of Analog (µM) | Fold Reduction in IC50 of Chemotherapeutic Agent | Reference |

| SHP-77 (MDR-Pgp+ + MRP+) | Doxorubicin (DX) | N-acetylardeemin (NAA) | 1-50 | 260 | [3] |

| CCRF-CEM/VBL100 | Vinblastine (VBL) | N-acetylardeemin (NAA) | 30 | ~2 (increased intracellular concentration) | [3] |

| CCRF-CEM/VBL100 | N-acetyl-N-demethylardeemin (NADMA) | 20 | ~2 (increased intracellular concentration) | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Ardeemin.

Increased Accumulation of MDR Drugs

This protocol is used to measure the effect of Ardeemin on the intracellular concentration of radiolabeled chemotherapeutic drugs.

Objective: To determine if Ardeemin increases the intracellular accumulation of MDR drugs in resistant cancer cells.

Methodology:

-

Cell Culture: Parent (drug-sensitive) and MDR (drug-resistant) cell lines (e.g., CCRF-CEM and CCRF-CEM/VBL100) are cultured under standard conditions.

-

Drug Incubation: Cells are incubated with a radiolabeled chemotherapeutic agent (e.g., [³H]VBL) in the presence or absence of Ardeemin or its analogs (e.g., 30 µM NAA).

-

Separation: An oil-layer rapid microcentrifuge method is used to quickly separate the cells from the radioactive medium. This involves layering the cell suspension over a non-aqueous, inert oil in a microcentrifuge tube.

-

Centrifugation: The tubes are centrifuged, causing the cells to pellet at the bottom while the radioactive medium remains on top of the oil layer.

-

Quantification: The cell pellet is lysed, and the intracellular radioactivity is measured using scintillation counting.

-

Analysis: The intracellular drug concentration is calculated and compared between treated and untreated cells.

Retardation of MDR Drug Efflux

This protocol assesses whether Ardeemin can inhibit the active transport of chemotherapeutic drugs out of the cell.

Objective: To measure the effect of Ardeemin on the net efflux of an MDR drug from preloaded cancer cells.

Methodology:

-

Preloading: Cancer cells (e.g., CCRF-CEM) are preloaded with a radiolabeled chemotherapeutic agent (e.g., [³H]VBL) by incubation.

-

Washing: The cells are washed to remove the extracellular radiolabeled drug.

-

Efflux Assay: The preloaded cells are resuspended in a fresh, drug-free medium with or without Ardeemin.

-

Time-Course Sampling: Aliquots of the cell suspension are taken at various time points.

-

Quantification: The intracellular drug concentration at each time point is determined using the oil-layer microfuge method and scintillation counting.

-

Analysis: The rate of drug efflux is calculated and compared between Ardeemin-treated and untreated cells.

Cytotoxicity Assay

This protocol is used to determine the ability of Ardeemin to enhance the cell-killing effect of chemotherapeutic drugs.

Objective: To evaluate the enhancement of cytotoxicity of a chemotherapeutic agent by Ardeemin in MDR cancer cells.

Methodology:

-

Cell Seeding: Monolayer cell cultures (e.g., SHP-77) are seeded in 96-well microtiter plates.

-

Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., Doxorubicin) in the presence of various concentrations of Ardeemin or its analogs (e.g., 1–50 µM NAA).

-

Incubation: The plates are incubated for a specified period (e.g., 4 hours at 37°C).

-

Cell Viability Measurement (Sulforhodamine B Method):

-

Cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with 0.4% sulforhodamine B (SRB) solution, which binds to cellular proteins.

-

The unbound dye is washed away.

-

The protein-bound dye is solubilized with a Tris base solution.

-

-

Absorbance Reading: The absorbance is measured with a microplate reader at appropriate wavelengths (e.g., 450 nm and 630 nm).

-

Analysis: The IC50 (the concentration of drug that inhibits cell growth by 50%) is calculated and compared between cells treated with the chemotherapeutic agent alone and those treated with the combination of the drug and Ardeemin.

Biosynthesis of Ardeemin

Ardeemin is synthesized in Aspergillus fischeri through an efficient two-enzyme pathway.[1]

Caption: A two-enzyme pathway synthesizes Ardeemin from three precursor molecules.

The biosynthesis begins with the nonribosomal peptide synthetase (NRPS) ArdA, which condenses anthranilate, L-Ala, and L-Trp to form the tricyclic intermediate, ardeemin FQ.[1][2] Subsequently, the prenyltransferase ArdB catalyzes the prenylation of ardeemin FQ using dimethylallyl diphosphate (DMAPP) as a substrate, leading to the formation of the final hexacyclic ardeemin scaffold.[1][2]

Conclusion and Future Directions

The primary and well-documented mechanism of action of Ardeemin is the reversal of multidrug resistance through the inhibition of P-glycoprotein. This makes Ardeemin a promising candidate for combination therapy with existing chemotherapeutic agents to overcome drug resistance in cancer. Further research is warranted to fully elucidate the specific binding site of Ardeemin on Pgp and to explore its potential inhibitory effects on other ABC transporters. While the current body of scientific literature does not provide evidence for Ardeemin directly inducing apoptosis or causing cell cycle arrest, its ability to restore the efficacy of drugs that do induce these effects is of significant clinical interest. Future investigations could also explore potential synergistic effects of Ardeemin with other targeted therapies and immunotherapies in the context of drug-resistant cancers.

References

Ardeemin: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardeemin is a potent, naturally occurring indole alkaloid that has garnered significant interest within the scientific community due to its unique hexacyclic structure and promising biological activity. Isolated from the fungus Aspergillus fischeri, this pyrroloindole derivative has been identified as a formidable inhibitor of multidrug resistance (MDR) export pumps, a critical mechanism by which cancer cells evade chemotherapy. This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of Ardeemin. It also delves into its mechanism of action, detailing its interaction with P-glycoprotein and the subsequent impact on cellular signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel anticancer therapeutics.

Molecular Structure

Ardeemin (C26H26N4O2) is a complex hexacyclic indole alkaloid with a molecular weight of 426.5 g/mol .[1] Its intricate architecture is characterized by a pyrrolo[2,3-b]indole core, which is a common motif in many biologically active natural products. The systematic IUPAC name for Ardeemin is (1S,12R,15S,23R)-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²²]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione.[1]

Table 1: Structural and Identification Data for Ardeemin

| Identifier | Value | Reference |

| Molecular Formula | C26H26N4O2 | [1] |

| Molecular Weight | 426.5 g/mol | [1] |

| IUPAC Name | (1S,12R,15S,23R)-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²²]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione | [1] |

| InChI | InChI=1S/C26H26N4O2/c1-5-25(3,4)26-14-20-21-27-18-12-8-6-10-16(18)23(32)29(21)15(2)22(31)30(20)24(26)28-19-13-9-7-11-17(19)26/h5-13,15,20,24,28H,1,14H2,2-4H3/t15-,20+,24+,26-/m1/s1 | [1] |

| InChIKey | DNOJISVGBFLJOQ-BXVKCURFSA-N | [1] |

| SMILES | C[C@@H]1C(=O)N2--INVALID-LINK--C5=NC6=CC=CC=C6C(=O)N15 | [1] |

Chemical Properties

Table 2: Physicochemical Properties of Ardeemin

| Property | Value | Notes |

| Melting Point | Not explicitly reported. | The melting point of a solid organic compound is a key indicator of purity. |

| pKa | Not explicitly reported. | The pKa values would quantify the acidity/basicity of the ionizable groups. |

| UV-Vis λmax | Not explicitly reported. | The UV-Vis spectrum would provide information about the conjugated π-system. |

| Spectroscopic Data | ||

| ¹H NMR | See discussion below. | Spectra available in supporting information of synthesis papers.[2] |

| ¹³C NMR | See discussion below. | Spectra available in supporting information of synthesis papers.[2] |

| Infrared (IR) | Mentioned in literature but specific peaks not detailed.[2] | Would show characteristic absorptions for C=O, N-H, C-H, and aromatic C=C bonds. |

| High-Resolution Mass Spectrometry (HRMS) | Mentioned in literature but specific m/z not detailed.[2] | Would confirm the elemental composition. |

Spectroscopic Data Analysis

While a complete, tabulated list of NMR assignments is not available in the reviewed literature, the ¹H and ¹³C NMR spectra for (-)-Ardeemin are provided in the supporting information of the total synthesis publication by He et al.[2] A qualitative analysis of these spectra would reveal characteristic signals for the aromatic protons of the indole and quinazoline moieties, the aliphatic protons of the piperazine ring and the methyl and vinyl groups of the substituents. Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons.

Methodologies for Key Experiments

Total Synthesis of (-)-Ardeemin

The total synthesis of (-)-Ardeemin was successfully accomplished by He and colleagues from L-tryptophan in a 20-step sequence with an approximate overall yield of 2%.[3] The key step in their strategy was a novel three-step, one-pot cascade reaction to construct the chiral 3-substituted hexahydropyrrolo[2,3-b]indole core.[3]

Experimental Protocol Outline (based on He et al.[3])

A detailed, step-by-step protocol is available in the supporting information of the original publication. The general workflow is as follows:

-

Preparation of the Hexahydropyrrolo[2,3-b]indole Core: This involves a multi-step synthesis starting from L-tryptophan to create a key intermediate.

-

Cascade Reaction: The core intermediate is reacted with a diazoester in a one-pot sequence involving intermolecular cyclopropanation, ring-opening, and ring-closure to form the chiral 3-substituted hexahydropyrrolo[2,3-b]indole.

-

Functional Group Manipulations and Ring Closures: A series of subsequent reactions are carried out to introduce the remaining structural features and to construct the additional rings of the hexacyclic system.

-

Final Assembly and Purification: The final steps involve the coupling of the major fragments and purification of the final product, (-)-Ardeemin, typically by column chromatography.

Caption: Simplified workflow for the total synthesis of (-)-Ardeemin.

Biosynthesis of Ardeemin

The biosynthesis of Ardeemin in Aspergillus fischeri is a remarkably efficient process involving a two-enzyme pathway encoded by the ardABC gene cluster.[4][5] The process begins with the assembly of three building blocks: anthranilate, L-alanine, and L-tryptophan.

Experimental Protocol for In Vitro Biosynthesis Assay (based on Haynes et al.[4])

-

Enzyme Purification: The enzymes ArdA (a nonribosomal peptide synthetase) and ArdB (a prenyltransferase) are heterologously expressed and purified.

-

Reaction Setup: A reaction mixture is prepared containing purified ArdA and ArdB, the three amino acid precursors (anthranilate, L-Ala, L-Trp), ATP, MgSO₄, and a suitable buffer.

-

Incubation: The reaction is incubated to allow for the enzymatic synthesis of Ardeemin.

-

Quenching and Extraction: The reaction is stopped, and the product is extracted using an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted product is analyzed by LC-MS to confirm the presence of Ardeemin.

Caption: Biosynthetic pathway of Ardeemin.

P-glycoprotein Inhibition Assay

Ardeemin's ability to reverse multidrug resistance is attributed to its direct inhibition of the P-glycoprotein (P-gp) efflux pump.[6] This can be assessed using in vitro assays that measure the accumulation of a fluorescent P-gp substrate.

Experimental Protocol for Rhodamine 123 Accumulation Assay (General Protocol)

-

Cell Culture: P-gp-overexpressing cells (e.g., MCF7R) and a control cell line are cultured.

-

Treatment: Cells are pre-incubated with various concentrations of Ardeemin or a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

Substrate Addition: The fluorescent P-gp substrate, rhodamine 123, is added to the cells.

-

Incubation and Efflux: Cells are incubated to allow for substrate uptake and subsequent efflux.

-

Analysis: The intracellular accumulation of rhodamine 123 is measured using flow cytometry. Increased fluorescence in the presence of Ardeemin indicates inhibition of P-gp-mediated efflux.[7]

Mechanism of Action and Signaling Pathways

Ardeemin functions as a competitive inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily.[6] P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and cytotoxic efficacy. By binding to P-gp, Ardeemin prevents the efflux of chemotherapeutic agents, leading to their accumulation within the cancer cell and restoring their therapeutic effect.

The inhibition of P-gp can have downstream effects on various cellular signaling pathways that are known to be modulated by P-gp expression and activity. These pathways are often involved in cell proliferation, survival, and apoptosis.

Caption: Mechanism of Ardeemin and its impact on cellular pathways.

Conclusion

Ardeemin stands out as a natural product with significant potential for the development of new cancer therapies. Its complex and challenging structure has been successfully conquered through total synthesis, paving the way for the creation of novel analogs with improved pharmacological properties. The elucidation of its biosynthetic pathway offers opportunities for synthetic biology approaches to produce Ardeemin and related compounds. Furthermore, its well-defined mechanism of action as a potent P-glycoprotein inhibitor provides a solid foundation for its further investigation as an adjuvant in chemotherapy to overcome multidrug resistance. This technical guide serves as a starting point for researchers aiming to harness the therapeutic potential of this remarkable molecule.

References

- 1. Ardeemin | C26H26N4O2 | CID 10048118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Total synthesis of (-)-ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by AV200, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Ardeemin from Aspergillus fischeri: A Technical Guide to its Isolation, Characterization, and Mechanism of Action as a Multidrug Resistance Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardeemin, a hexacyclic peptidyl alkaloid produced by the fungus Aspergillus fischeri, has emerged as a potent inhibitor of multidrug resistance (MDR) in cancer cells. Its unique mode of action, targeting the P-glycoprotein (P-gp) efflux pump, offers a promising avenue for circumventing resistance to conventional chemotherapeutic agents. This technical guide provides an in-depth overview of ardeemin, encompassing its biosynthesis, detailed protocols for its isolation and purification, a summary of its biological activity, and a elucidation of its mechanism of action. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore the therapeutic potential of ardeemin and its derivatives.

Introduction

The development of multidrug resistance remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1] Ardeemin, a secondary metabolite isolated from the fungus Aspergillus fischeri, has been identified as a potent inhibitor of P-gp, capable of reversing MDR and resensitizing cancer cells to chemotherapy.[2] This document details the scientific foundation for utilizing Aspergillus fischeri as a source of this promising anti-MDR agent.

Biosynthesis of Ardeemin in Aspergillus fischeri

The biosynthetic pathway of ardeemin is orchestrated by a dedicated gene cluster, designated ardABC, within the genome of Aspergillus fischeri.[3] The core structure of ardeemin is assembled through the coordinated action of two key enzymes: ArdA and ArdB.[3]

-

ArdA: A trimodular nonribosomal peptide synthetase (NRPS) that catalyzes the condensation of three precursor molecules: anthranilate, L-alanine, and L-tryptophan. This enzymatic assembly results in the formation of a tripeptide, which is subsequently cyclized to yield the intermediate, ardeemin FQ.[3]

-

ArdB: A prenyltransferase that facilitates the final step in the biosynthesis. ArdB utilizes dimethylallyl diphosphate (DMAPP) to prenylate ardeemin FQ, leading to the formation of the complex hexacyclic structure of ardeemin.[3]

The elucidation of this two-enzyme pathway provides a foundation for potential synthetic biology approaches to enhance ardeemin production.

Experimental Protocols

Cultivation of Aspergillus fischeri for Ardeemin Production

3.1.1. Culture Media and Conditions

Aspergillus fischeri can be cultivated on various media to induce the production of secondary metabolites, including ardeemin. Both solid-state and submerged fermentation methods can be employed.

-

Solid-State Fermentation: This method often yields a higher diversity of secondary metabolites. A suitable medium consists of rice or wheat bran, supplemented with a nutrient solution. The culture is incubated at 28-30°C for 14-21 days.

-

Submerged Fermentation: For larger-scale production, submerged fermentation in a liquid medium is preferable. A typical medium is Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB). The fungus is cultured at 25-28°C with constant agitation (150-200 rpm) for 7-14 days.[4]

3.1.2. Inoculation

A spore suspension of Aspergillus fischeri is prepared from a mature culture grown on Potato Dextrose Agar (PDA). The spore concentration is adjusted to approximately 1 x 10^6 spores/mL. The fermentation medium is then inoculated with this spore suspension.

Extraction of Ardeemin

-

Harvesting: After the incubation period, the fungal biomass and the culture medium are separated by filtration.

-

Solvent Extraction: The culture filtrate and the mycelial biomass are extracted separately with an organic solvent, typically ethyl acetate. The extractions are performed multiple times to ensure complete recovery of the metabolites.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of Ardeemin by High-Performance Liquid Chromatography (HPLC)

The crude extract is subjected to chromatographic purification to isolate ardeemin.

-

Initial Fractionation: The crude extract is first fractionated using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions enriched with ardeemin are pooled and further purified by preparative reverse-phase HPLC.

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

-

Purity Analysis: The purity of the isolated ardeemin is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

The biological activity of ardeemin and its derivatives has been evaluated in various multidrug-resistant cancer cell lines. The following table summarizes key quantitative data.

| Compound | Cell Line | Chemotherapeutic Agent | IC50 (µM) of Chemo Agent Alone | IC50 (µM) of Chemo Agent + Ardeemin/Derivative | Fold Reversal |

| N-acetylardeemin (NAA) | SHP-77 (MDR-Pgp+ + MRP+) | Doxorubicin | 2.35 | 0.009 (with 6 µM NAA) | 260 |

| N-acetyl-N-demethylardeemin (NADMA) | SHP-77 (MDR-Pgp+ + MRP+) | Doxorubicin | 2.35 | 0.021 (with 20 µM NADMA) | 110 |

| N-acetylardeemin (NAA) | SW2R160 (MDR-Pgp+) | Doxorubicin | 2.04 | ~0.04 (with 20 µM NAA) | ~50 |

| N-acetyl-N-demethylardeemin (NADMA) | SW2R160 (MDR-Pgp+) | Doxorubicin | 2.04 | ~0.03 (with 20 µM NADMA) | ~66 |

| N-acetylardeemin (NAA) | CCRF-CEM/VBL100 | Vinblastine | 0.632 | Not directly specified, but significant reversal shown | 760-fold resistance reversed |

| N-acetyl-N-demethylardeemin (NADMA) | CCRF-CEM/VBL100 | Vinblastine | 0.632 | Not directly specified, but significant reversal shown | 760-fold resistance reversed |

Data compiled from reference[2].

Mechanism of Action: P-glycoprotein Inhibition

Ardeemin exerts its MDR-reversing activity by directly interacting with and inhibiting the function of P-glycoprotein.[2] P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide variety of substrates, including many chemotherapeutic drugs, from the cell.

The proposed mechanism of ardeemin-mediated P-gp inhibition involves several key steps:

-

Competitive Binding: Ardeemin competitively binds to the drug-binding sites on P-glycoprotein.[2] This prevents the binding and subsequent efflux of chemotherapeutic agents.

-

Inhibition of ATP Hydrolysis: While direct inhibition of ATPase activity by ardeemin is not fully elucidated, many P-gp inhibitors interfere with the ATP hydrolysis cycle that powers the pump.

-

Increased Intracellular Drug Accumulation: By blocking the efflux function of P-gp, ardeemin leads to an increased intracellular concentration of the co-administered chemotherapeutic drug.

-

Enhanced Cytotoxicity: The elevated intracellular drug concentration allows the chemotherapeutic agent to reach its target and induce apoptosis, thereby restoring the sensitivity of the resistant cancer cells.

Visualizations

Signaling Pathway of P-glycoprotein Inhibition by Ardeemin

Caption: P-glycoprotein inhibition by Ardeemin.

Experimental Workflow for Ardeemin Isolation and Purification

Caption: Workflow for Ardeemin production.

Conclusion

Ardeemin, produced by Aspergillus fischeri, represents a compelling natural product with significant potential for overcoming multidrug resistance in cancer therapy. Its well-defined biosynthetic pathway, coupled with established methods for its isolation and purification, provides a solid foundation for further preclinical and clinical development. The ability of ardeemin to inhibit P-glycoprotein and restore sensitivity to conventional chemotherapeutics highlights a promising strategy to enhance the efficacy of existing anticancer regimens. Future research should focus on optimizing fermentation conditions to improve yields, exploring synthetic and semi-synthetic analogs with enhanced potency and pharmacological properties, and conducting in vivo studies to validate its therapeutic potential. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the development of novel anti-MDR agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Reversal of anticancer multidrug resistance by the ardeemins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Biological Activities of Hexacyclic Peptidyl Alkaloids: A Technical Guide for Researchers

December 14, 2025

Abstract

Hexacyclic peptidyl alkaloids, a structurally diverse class of natural products, have emerged as a focal point in drug discovery due to their potent and varied biological activities. This technical guide provides an in-depth exploration of the core biological activities of these complex molecules, with a particular focus on their antitumor, antimicrobial, and immunosuppressive properties. We delve into the molecular mechanisms underpinning these activities, offering detailed experimental protocols for their evaluation and presenting quantitative data in a comparative format. Furthermore, this guide utilizes Graphviz visualizations to elucidate key signaling pathways and experimental workflows, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising area of natural product chemistry.

Introduction

Hexacyclic peptidyl alkaloids are a fascinating group of secondary metabolites characterized by a complex, six-ring scaffold linked to a peptide-derived moiety.[1][2] Predominantly isolated from marine organisms such as ascidians and fungi, these compounds exhibit a remarkable range of biological effects.[3][4] Their intricate structures have posed significant challenges to synthetic chemists while simultaneously offering unique pharmacophores for therapeutic intervention. This guide will focus on three prominent classes of hexacyclic peptidyl alkaloids: the ardeemins, known for their ability to reverse multidrug resistance in cancer cells; the lamellarins, which exhibit potent topoisomerase I inhibition; and the caulamidines, which have demonstrated significant antiplasmodial activity.

Key Biological Activities and Mechanisms of Action

Reversal of Multidrug Resistance: The Ardeemins

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.[5][6] The ardeemins, isolated from the fungus Aspergillus fischeri, have been identified as potent inhibitors of these MDR export pumps.[1][5]

Mechanism of Action: Ardeemins are believed to function by directly interacting with P-glycoprotein, although the precise binding site is still under investigation. This interaction inhibits the ATPase activity of the pump, thereby preventing the conformational changes necessary for drug efflux.[5] By blocking the pump, ardeemins effectively increase the intracellular concentration of co-administered chemotherapeutic agents, restoring their cytotoxic efficacy. Some studies suggest that this inhibition is competitive, with ardeemins vying with anticancer drugs for binding to the transporter.[5]

Topoisomerase I Inhibition: The Lamellarins

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[7][8] Topoisomerase I (Top1) creates transient single-strand breaks in DNA to allow for relaxation of supercoiling.[7][8] The lamellarins, a large family of pyrrole-derived alkaloids from marine sources, are potent inhibitors of Top1, making them promising anticancer agents.[9][10]

Mechanism of Action: Lamellarin D, a well-studied member of this class, acts as a Top1 poison. It intercalates into the DNA helix at the site of Top1 cleavage and stabilizes the covalent Top1-DNA cleavage complex.[3][9] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.[3] When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis.[11] The planarity of the hexacyclic core of lamellarins is crucial for their DNA intercalating and Top1 inhibitory activity.[9]

Antiplasmodial Activity: The Caulamidines

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health threat. The emergence of drug-resistant strains necessitates the discovery of novel antimalarial agents. Caulamidines, hexacyclic alkaloids isolated from the marine bryozoan Caulibugula intermis and the ascidian Polyandrocarpa sp., have demonstrated promising activity against Plasmodium falciparum, the most virulent human malaria parasite.

Mechanism of Action: The precise mechanism of action of caulamidines is not yet fully elucidated. However, their antiplasmodial activity suggests they may interfere with essential parasitic processes. Potential targets could include parasite-specific enzymes, protein synthesis, or the parasite's ability to detoxify heme. Further research is required to identify the specific molecular targets of these compounds.

Quantitative Data on Biological Activities

The following tables summarize the quantitative biological activity data for representative hexacyclic peptidyl alkaloids.

Table 1: Cytotoxicity of Lamellarins against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Lamellarin D | DU-145 | Prostate | 0.015 |

| LNCaP | Prostate | 0.020 | |

| K562 | Leukemia | 0.035 | |

| A549 | Lung | 0.040 | |

| HCT-116 | Colon | 0.025 | |

| Lamellarin H | DU-145 | Prostate | 0.080 |

| K562 | Leukemia | 0.120 | |

| Lamellarin U | A549 | Lung | 0.0004 |

| HCT-116 | Colon | 0.0019 | |

| Lamellarin C | A549 | Lung | 0.0194 |

Data compiled from multiple sources.

Table 2: Reversal of Multidrug Resistance by Ardeemin Derivatives

| Compound | Cell Line | Chemotherapeutic | Fold Reversal |

| 5-N-acetylardeemin | P388/ADR | Doxorubicin | >100 |

| KB-V1 | Vinblastine | ~700 | |

| AV200 | CEM/VLB100 | Vincristine | 59-fold > Verapamil |

| Doxorubicin | 7-fold > Verapamil |

Data compiled from multiple sources, including a study on the synthetic derivative AV200.[5]

Table 3: Antiplasmodial Activity of Caulamidines

| Compound | P. falciparum Strain | IC50 (µM) |

| Caulamidine A | Dd2 (chloroquine-resistant) | 2.5 |

| Caulamidine B | Dd2 (chloroquine-resistant) | 5.0 |

Data is limited and further studies are needed for a comprehensive comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of hexacyclic peptidyl alkaloids.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 50% glycerol, 10 mM DTT, 1 M KCl)

-

Test compound dissolved in DMSO

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, 1% SDS)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide.

-

On ice, prepare reaction mixtures in microcentrifuge tubes containing:

-

2 µL 10x Topoisomerase I Assay Buffer

-

1 µL supercoiled plasmid DNA (0.5 µg)

-

1 µL of test compound at various concentrations (or DMSO for control)

-

x µL nuclease-free water to a final volume of 19 µL.

-

-

Add 1 µL of human Topoisomerase I to each tube to initiate the reaction. Include a "no enzyme" control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto the agarose gel and perform electrophoresis.

-

Visualize the DNA bands under a UV transilluminator.

Interpretation of Results:

-

No Enzyme Control: A single fast-migrating band of supercoiled DNA.

-

Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.

-

Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band. Topoisomerase I poisons will show an increase in the amount of nicked, open-circular DNA.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.

Materials:

-

P-gp-containing membrane vesicles or purified P-gp

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Test compound dissolved in DMSO

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Plate reader

Procedure:

-

Add P-gp membrane vesicles or purified P-gp to the wells of a 96-well plate.

-

Add the test compound at various concentrations (or DMSO for control).

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

Read the absorbance at the appropriate wavelength.

Interpretation of Results:

-

Basal Activity: P-gp has a low basal ATPase activity.

-

Stimulation: Substrates of P-gp often stimulate its ATPase activity.

-

Inhibition: Inhibitors of P-gp will reduce the basal or substrate-stimulated ATPase activity.

Calcein-AM Efflux Assay for MDR Inhibition

This cell-based assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate (calcein-AM) by MDR pumps.

Materials:

-

MDR-overexpressing cells (e.g., KB-V1) and parental sensitive cells (e.g., KB-3-1)

-

Cell culture medium

-

Calcein-AM

-

Test compound dissolved in DMSO

-

Positive control inhibitor (e.g., verapamil)

-

96-well black, clear-bottom plate

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with the test compound or controls at various concentrations for 30-60 minutes.

-

Add calcein-AM to all wells and incubate for another 30-60 minutes.

-

Wash the cells with ice-cold PBS to remove extracellular calcein-AM.

-

Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

Interpretation of Results:

-

Parental Cells: Will show high fluorescence as they retain calcein.

-

MDR Cells (no inhibitor): Will show low fluorescence due to the efflux of calcein-AM.

-

MDR Cells (with inhibitor): An effective inhibitor will block the efflux, resulting in a dose-dependent increase in intracellular fluorescence.

SYBR Green I-based Antiplasmodial Assay

This is a widely used method to assess the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Human erythrocytes

-

Complete parasite culture medium

-

Test compound dissolved in DMSO

-

SYBR Green I lysis buffer

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the cells by adding SYBR Green I lysis buffer.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence (excitation ~485 nm, emission ~530 nm).

Interpretation of Results:

-

The fluorescence intensity is proportional to the amount of parasite DNA, which reflects parasite growth.

-

A dose-response curve is generated by plotting fluorescence against drug concentration to determine the IC50 value.

Biosynthesis of Hexacyclic Peptidyl Alkaloids

The biosynthesis of these complex molecules is a fascinating area of study, often involving non-ribosomal peptide synthetases (NRPSs) and a series of tailoring enzymes.[1][2] For instance, the biosynthesis of ardeemin involves a trimodular NRPS (ArdA) that assembles the tripeptide precursor, followed by a prenyltransferase (ArdB) that catalyzes the key cyclization step to form the hexacyclic core.[1] Understanding these biosynthetic pathways can open avenues for combinatorial biosynthesis and the generation of novel analogs with improved biological activities.

Conclusion and Future Directions

Hexacyclic peptidyl alkaloids represent a rich and underexplored source of potential therapeutic agents. Their diverse and potent biological activities, coupled with their unique chemical architectures, make them compelling leads for drug development. The methodologies and data presented in this guide provide a framework for the continued investigation of these remarkable natural products. Future research should focus on:

-

Discovering Novel Analogs: Exploration of diverse marine and fungal ecosystems is likely to yield new hexacyclic peptidyl alkaloids with unique biological profiles.

-

Elucidating Mechanisms of Action: For many of these compounds, the precise molecular targets and mechanisms of action remain to be fully characterized.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs and detailed SAR studies will be crucial for optimizing the potency and selectivity of these compounds.

-

Biosynthetic Engineering: Harnessing the biosynthetic machinery of the producing organisms could enable the generation of novel, non-natural derivatives with enhanced therapeutic properties.

By continuing to explore the chemistry and biology of hexacyclic peptidyl alkaloids, the scientific community can unlock their full potential in the fight against cancer, infectious diseases, and other significant human ailments.

References

- 1. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Short Pathways to Complexity Generation: Fungal Peptidyl Alkaloid Multicyclic Scaffolds from Anthranilate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lamellarin D: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by AV200, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vliz.be [vliz.be]

- 10. Topoisomerase I-mediated DNA cleavage as a guide to the development of antitumor agents derived from the marine alkaloid lamellarin D: triester derivatives incorporating amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Ardeemin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardeemin, a hexacyclic peptidyl alkaloid, has garnered significant attention within the scientific community for its potent biological activity, most notably its ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Ardeemin. It details the producing organisms, biosynthetic pathway, and key experimental methodologies employed in its study. Quantitative data are summarized for clarity, and critical pathways and workflows are visualized to facilitate a comprehensive understanding of this promising natural product.

Introduction

Ardeemin is a complex indole alkaloid first isolated from the fermentation broth of Aspergillus fischeri.[1] Subsequent studies have also identified Ardeemin and its analogues from other fungal species, including the endophytic fungus Aspergillus terreus residing in Artemisia annua.[2][3][4] The core chemical structure of Ardeemin is a hexacyclic 6-6-6-5-5-6 ring system.[5] Its significant biological activity lies in its capacity to inhibit the function of P-glycoprotein export pumps, which are key contributors to multidrug resistance in tumor cells.[5] This activity makes Ardeemin and its derivatives attractive candidates for further investigation in the development of chemosensitizing agents for cancer therapy.

Discovery and Producing Organisms

The initial discovery of Ardeemin was reported by McAlpine and co-workers in 1993 from the fermentation of a strain of Aspergillus fischeri.[1] Later, a number of Ardeemin analogues, including 5-N-acetylardeemin and 15b-β-hydroxyl-5-N-acetylardeemin, were isolated from the endophytic fungus Aspergillus terreus IFB-E030, which was found residing in the stems of the medicinal plant Artemisia annua.[3][4] Another study also isolated four Ardeemin derivatives from the fermentation broth of an endophytic Aspergillus fumigatus associated with the same plant.[6]

Biosynthesis of Ardeemin

The biosynthetic pathway of Ardeemin in Aspergillus fischeri has been elucidated through genomic and biochemical studies.[7][8] The biosynthesis is governed by the ardABC gene cluster and involves a remarkable two-enzyme pathway.[7][8]

The key steps in the biosynthesis are:

-

Nonribosomal Peptide Synthesis: The trimodular nonribosomal peptide synthase (NRPS), ArdA, catalyzes the condensation of three precursor molecules: anthranilate (Ant), L-alanine (L-Ala), and L-tryptophan (L-Trp).[7][8] This enzymatic assembly results in the formation of a fumiquinazoline (FQ) regioisomer known as ardeemin FQ.[7][8]

-

Prenylation and Cyclization: The prenyltransferase, ArdB, then acts on the tricyclic ardeemin FQ.[7][8] It catalyzes the prenylation at the C2 position of the indole ring of the tryptophan residue using dimethylallyl diphosphate (DMAPP) as the prenyl donor.[7][8] This is followed by an intramolecular capture by an amide nitrogen, leading to the formation of the characteristic hexacyclic scaffold of Ardeemin.[5][7][8]

Experimental Protocols

Fungal Fermentation and Extraction

A general workflow for the production and extraction of Ardeemin from fungal cultures is outlined below. Specific parameters may vary depending on the fungal strain and desired scale.

Protocol for Fungal Culture and Extraction (based on A. terreus IFB-E030): [3]

-

Fungal Strain: The endophytic fungus Aspergillus terreus IFB-E030, isolated from the stems of Artemisia annua, is used.[3]

-

Fermentation: The fungus is cultured in a liquid medium. While the exact composition is not specified in the provided text, typical fungal fermentation media would be used.

-

Extraction: The fermentation broth is extracted with a solvent such as ethyl acetate. The mycelia are separated and can also be extracted to ensure complete recovery of metabolites.[3]

-

Concentration: The solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]

Isolation and Purification

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient of solvents (e.g., a mixture of petroleum ether and ethyl acetate, followed by chloroform and methanol) is used to separate the components into fractions.[3]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing Ardeemin and its analogues are further purified by reversed-phase HPLC to yield pure compounds.[5]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.[3]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[3]

-

Optical Rotation and Circular Dichroism (CD): These techniques are used to determine the stereochemistry of the molecules.[3]

Quantitative Data

The following table summarizes key quantitative data related to Ardeemin and its analogues from various studies.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism | Biological Activity | Reference |

| Ardeemin | C₂₆H₂₆N₄O₂ | 426.5 | Aspergillus fischeri | Reverses multidrug resistance | [9] |

| 5-N-acetylardeemin | C₂₈H₂₈N₄O₃ | 468.55 | Aspergillus terreus | MDR reversal | [3] |

| 15b-β-hydroxyl-5-N-acetylardeemin | C₂₈H₂₈N₄O₄ | 484.55 | Aspergillus terreus | MDR reversal | [3][6] |

| 15b-dehydro-5-N-acetylardeemin | C₂₈H₂₆N₄O₃ | 466.53 | Aspergillus terreus | Cytotoxic | [3][4] |

| 5-N-acetyl-16α-hydroxyardeemin | C₂₈H₂₈N₄O₄ | 484.55 | Aspergillus fumigatus | Strongest MDR reversal in K562/DOX and A549/DDP cells | [6] |

Biological Activity: Reversal of Multidrug Resistance

The primary biological activity of interest for Ardeemin and its analogues is their ability to reverse multidrug resistance in cancer cell lines. For example, N-acetylardeemin was found to be more effective than the well-known MDR modulator verapamil in in vitro experiments.[1] Studies on various Ardeemin derivatives isolated from Aspergillus fumigatus have shown varying degrees of MDR reversal activity in different cancer cell lines, including leukemia, lung adenocarcinoma, and ovarian cancer cell lines.[6] The presence of a hydroxyl group at the C(15b) or C(16) position appears to be important for this activity.[6]

Total Synthesis of (-)-Ardeemin

The total synthesis of (-)-Ardeemin has been accomplished, providing a route for the preparation of analogues for structure-activity relationship (SAR) studies.[1][10][11] A key step in one reported synthesis involves a three-step one-pot cascade reaction to assemble the chiral 3-substituted hexahydropyrrolo[2,3-b]indole core.[1][10][11] The synthesis starts from L-tryptophan and proceeds through approximately 20 steps with an overall yield of about 2%.[1][10][11]

Conclusion

Ardeemin represents a fascinating and biologically significant class of fungal secondary metabolites. Its discovery has opened up new avenues for combating multidrug resistance in cancer. The elucidation of its biosynthetic pathway provides opportunities for synthetic biology approaches to generate novel analogues. Further research into the mechanism of action and optimization of the chemical structure of Ardeemin through total synthesis and semi-synthesis will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this remarkable natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unearthing the fungal endophyte Aspergillus terreus for chemodiversity and medicinal prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Ardeemins and cytochalasins from Aspergillus terreus residing in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Four Ardeemin Analogs from Endophytic Aspergillus fumigatus SPS‐02 and Their Reversal Effects on Multidrug‐Resistant Tumor Cells | Scilit [scilit.com]

- 7. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ardeemin | C26H26N4O2 | CID 10048118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Total synthesis of (-)-ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Overcoming Cancer Drug Resistance with Natural Products

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in the successful treatment of cancer, leading to therapeutic failure and disease recurrence. Natural products have emerged as a promising avenue for overcoming this challenge, offering a rich diversity of chemical structures and biological activities that can circumvent and counteract resistance mechanisms. This in-depth technical guide provides a comprehensive overview of the core concepts, experimental methodologies, and key signaling pathways involved in the use of natural products to combat cancer drug resistance.

Mechanisms of Cancer Drug Resistance

Cancer cells develop resistance to chemotherapeutic agents through a variety of mechanisms, broadly categorized as:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), actively pumps drugs out of the cell, reducing their intracellular concentration and efficacy.

-

Alterations in Drug Targets: Mutations or altered expression of the molecular targets of chemotherapeutic drugs can prevent drug binding and action.

-

Enhanced DNA Repair: Upregulation of DNA repair pathways allows cancer cells to more effectively recover from the DNA damage induced by many chemotherapy drugs.

-

Dysregulation of Apoptosis and Autophagy: Evasion of programmed cell death (apoptosis) and modulation of cellular self-digestion (autophagy) are key survival strategies for cancer cells under therapeutic stress.

-

Activation of Pro-Survival Signaling Pathways: Constitutive activation of signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK promotes cell survival, proliferation, and resistance to apoptosis.

-

Epithelial-Mesenchymal Transition (EMT): This process enhances cancer cell motility, invasion, and is strongly associated with the acquisition of drug resistance.

-

Tumor Microenvironment: The complex milieu surrounding the tumor, including stromal cells and signaling molecules, can contribute to drug resistance.

Natural Products as Chemosensitizers

A wide array of natural products have demonstrated the ability to reverse or circumvent cancer drug resistance. These compounds often exhibit pleiotropic effects, targeting multiple resistance mechanisms simultaneously. The following tables summarize the quantitative effects of several key natural products on sensitizing resistant cancer cells to conventional chemotherapeutics.

Table 1: Polyphenols in Overcoming Cancer Drug Resistance

| Natural Product | Cancer Cell Line | Resistant To | Chemotherapy Agent | IC50 of Chemo Agent Alone (µM) | IC50 of Chemo Agent + Natural Product (µM) | Fold Reversal | Reference |

| Curcumin | A2780CP (Ovarian) | Cisplatin | Cisplatin | ~40 | ~10 (with 20 µM Curcumin) | ~4 | [1] |

| Resveratrol | SKOV3 (Ovarian) | Doxorubicin | Doxorubicin | 0.25 | Not explicitly stated, but combination showed increased cell death | - | [2][3][4] |

| EGCG | A549/DDP (Lung) | Cisplatin | Cisplatin | Not explicitly stated, but combination showed significant tumor inhibition | Not explicitly stated, but combination showed significant tumor inhibition | - | [5] |

Table 2: Flavonoids in Overcoming Cancer Drug Resistance

| Natural Product | Cancer Cell Line | Resistant To | Chemotherapy Agent | IC50 of Chemo Agent Alone (µM) | IC50 of Chemo Agent + Natural Product (µM) | Fold Reversal | Reference |

| Quercetin | MCF-7/DOX (Breast) | Doxorubicin | Doxorubicin | 4 | 1.197 (with 20 µM Quercetin) | 3.34 | [6] |

| Quercetin | K562/A (Leukemia) | Doxorubicin | Doxorubicin | Not explicitly stated | Not explicitly stated | 9.49 (in combination with hyperthermia) | [7] |

Table 3: Alkaloids in Overcoming Cancer Drug Resistance

| Natural Product | Cancer Cell Line | Resistant To | Chemotherapy Agent | IC50 of Chemo Agent Alone (µg/mL) | IC50 of Chemo Agent + Natural Product (µg/mL) | Fold Reversal/Synergy | Reference |

| Berberine | MCF-7/DOX (Breast) | Doxorubicin | Doxorubicin | 72.46 | 3.2 (Berberine to Doxorubicin ratio of 2:1) | Synergistic (CI < 1) | [8] |

| Berberine | A549 (Lung) | - | Cisplatin | IC50 of Cisplatin alone not stated | IC50 of combination not stated | Synergistic (CI = 0.34) | [6][9][10] |

Note: IC50 values and fold reversal can vary significantly based on experimental conditions. The data presented here is for comparative purposes.

Key Signaling Pathways and Their Modulation by Natural Products

Understanding the intricate signaling networks that govern cancer cell survival and drug resistance is crucial for developing effective therapeutic strategies. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and their modulation by natural products.

ABC Transporter-Mediated Drug Efflux

Overexpression of ABC transporters is a major mechanism of multidrug resistance. These transporters utilize ATP hydrolysis to actively expel a wide range of chemotherapeutic drugs from the cell.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a common feature in many cancers and contributes significantly to drug resistance.

NF-κB Signaling Pathway

The NF-κB transcription factor plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation in cancer cells promotes resistance to chemotherapy-induced apoptosis.

Apoptosis Signaling Pathway

Apoptosis is a crucial mechanism by which chemotherapy eliminates cancer cells. Resistance often arises from the dysregulation of pro- and anti-apoptotic proteins.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. Natural products reverse cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurjther.com [eurjther.com]

- 10. eurjther.com [eurjther.com]

Ardeemin's Role in Blocking Efflux Pumps: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, largely attributed to the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells. Ardeemin, a hexacyclic peptidyl alkaloid originally isolated from the fungus Aspergillus fischeri, and its synthetic derivatives have emerged as potent inhibitors of these efflux pumps. This technical guide provides a comprehensive overview of the mechanism of action of Ardeemin, its quantitative effects on reversing multidrug resistance, detailed experimental protocols for assessing its activity, and visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action of Ardeemin

Ardeemin and its analogues reverse multidrug resistance primarily by directly interacting with and inhibiting the function of P-glycoprotein (ABCB1), a key efflux pump. This inhibition leads to an increased intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic efficacy.

The proposed mechanism of action involves Ardeemin competitively binding to the drug-binding sites on P-glycoprotein. Evidence for this direct interaction comes from studies showing that Ardeemins competitively inhibit the photoaffinity labeling of P-gp by [³H]azidopine, a known P-gp substrate.[1][2] By occupying these sites, Ardeemin prevents the binding and subsequent efflux of chemotherapeutic drugs that are P-gp substrates, such as vinca alkaloids (e.g., vinblastine) and anthracyclines (e.g., doxorubicin).[1][3] Furthermore, some derivatives, like 5-N-formylardeemin, have been shown to also inhibit the expression of the MDR-1 gene, which encodes for P-glycoprotein, suggesting a dual mechanism of action.[3][4][5]

Signaling Pathways in P-glycoprotein Regulation

The expression and activity of P-glycoprotein are regulated by a complex network of signaling pathways. While Ardeemin's primary action is direct inhibition, understanding these pathways is crucial for contextualizing its role and potential for combination therapies. Key pathways include the Protein Kinase C (PKC) and NF-κB pathway, which can modulate MDR-1 gene expression.

References

- 1. pnas.org [pnas.org]

- 2. Reversal of anticancer multidrug resistance by the ardeemins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by AV200, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversal of multidrug resistance in vitro and in vivo by 5-N-formylardeemin, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversal of multidrug resistance in vitro and in vivo by 5-N-formylardeemin, a new ardeemin derivative | Semantic Scholar [semanticscholar.org]

The Ardeemin Biosynthetic Gene Cluster (ard)

An In-Depth Technical Guide to the Biosynthetic Pathway of Ardeemin in Fungi

Executive Summary: Ardeemin is a complex, hexacyclic peptidyl alkaloid with significant biological activity, notably as an inhibitor of Multi-Drug Resistance (MDR) export pumps in cancer cells. Its intricate scaffold is assembled with remarkable efficiency by a concise two-enzyme pathway in the fungus Aspergillus fischeri. This guide delineates the complete biosynthetic pathway, detailing the genetic basis, the enzymatic machinery, and the key chemical transformations. It provides a summary of the quantitative data available and outlines the detailed experimental protocols used to elucidate this fascinating pathway, making it a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

The biosynthesis of Ardeemin is governed by the ard gene cluster, identified through genome sequencing of Aspergillus fischeri.[1][2][3] Bioinformatic analysis revealed a candidate cluster containing a trimodular nonribosomal peptide synthetase (NRPS) and a potential prenyltransferase, which are the key enzymatic functions predicted for Ardeemin assembly.[2] The core cluster consists of the ardA and ardB genes, whose functions have been validated through genetic deletion and biochemical characterization.[1][2]

The Biosynthetic Pathway

The construction of the hexacyclic Ardeemin framework is accomplished in just two steps from three primary building blocks: anthranilate (Ant), L-alanine (L-Ala), and L-tryptophan (L-Trp).[1][3] The pathway involves the initial assembly of a tricyclic intermediate by an NRPS, followed by a prenylation-induced cyclization cascade catalyzed by a dedicated prenyltransferase.

Step 1: NRPS-Mediated Synthesis of Ardeemin FQ by ArdA

The first step is catalyzed by ArdA , a large 430 kDa trimodular nonribosomal peptide synthetase.[1][3][4] ArdA activates and condenses the three precursors in the specific order of Anthranilate -> L-Alanine -> L-Tryptophan.[2][5] The trimodular architecture of ArdA includes adenylation (A), thiolation (T), condensation (C), and epimerization (E) domains, culminating in a terminal cyclization (CT) domain.[2] This enzymatic assembly line synthesizes the linear tripeptide Ant-L-Ala-L-Trp-S-T domain intermediate, which is then cyclized and released by the CT domain to form the stable tricyclic fumiquinazoline (FQ) regioisomer, Ardeemin FQ .[1][2]

Step 2: Prenyltransferase-Catalyzed Cyclization to Ardeemin by ArdB

The second and final step in the formation of the core scaffold is catalyzed by ArdB , a prenyltransferase.[1][3] ArdB utilizes dimethylallyl diphosphate (DMAPP) as a prenyl donor and the tricyclic Ardeemin FQ as its substrate.[3][4] The enzyme catalyzes the prenylation at the C2 position of the tryptophan-derived indole moiety of Ardeemin FQ.[1][4] This key alkylation event is immediately followed by a spontaneous intramolecular capture by an amide nitrogen of the fumiquinazoline ring system.[1][2] This cascade reaction forges a new N-C bond and efficiently constructs the complex hexacyclic 6-6-6-5-5-6 ring system of Ardeemin.[2]

References

- 1. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of (-)-ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Establishment, optimization, and application of genetic technology in Aspergillus spp. [frontiersin.org]

Characterization of Ardeemin: A Spectroscopic and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardeemin, a hexacyclic indole alkaloid, has garnered significant interest in the scientific community for its potent biological activity. Isolated from Aspergillus fischeri, this natural product has been shown to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. This technical guide provides a comprehensive overview of the spectroscopic data used to characterize Ardeemin, detailed experimental protocols for its analysis, and an elucidation of its mechanism of action.

Spectroscopic Data

The structural elucidation of Ardeemin has been accomplished through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

1H NMR Spectroscopic Data for (-)-Ardeemin

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.68 | d | 7.8 | Ar-H |

| 7.42 | t | 7.8 | Ar-H |

| 7.28 | t | 7.8 | Ar-H |

| 7.19 | d | 7.8 | Ar-H |

| 6.85 | d | 7.8 | Ar-H |

| 6.78 | t | 7.8 | Ar-H |

| 6.65 | t | 7.8 | Ar-H |

| 6.54 | d | 7.8 | Ar-H |

| 5.95 | dd | 17.4, 10.8 | Vinyl-H |

| 5.18 | d | 10.8 | Vinyl-H |

| 5.12 | d | 17.4 | Vinyl-H |

| 4.45 | q | 7.2 | CH |

| 4.21 | s | N-H | |

| 3.85 | d | 15.6 | CH2 |

| 3.25 | d | 15.6 | CH2 |

| 1.55 | d | 7.2 | CH3 |

| 1.48 | s | CH3 | |

| 1.42 | s | CH3 |

Note: Data interpreted from the 1H NMR spectrum provided in the supporting information for the total synthesis of (-)-Ardeemin.

13C NMR Spectroscopic Data for (-)-Ardeemin

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O |

| 165.2 | C=O |

| 148.8 | Ar-C |

| 141.2 | Ar-C |

| 135.8 | Ar-C |

| 129.5 | Ar-CH |

| 128.7 | Ar-CH |

| 124.6 | Ar-CH |

| 122.8 | Ar-CH |

| 120.1 | Ar-CH |

| 119.5 | Ar-CH |

| 115.2 | Vinyl-CH2 |

| 110.5 | Ar-C |

| 109.8 | Ar-CH |

| 65.4 | C |

| 58.2 | CH |

| 55.1 | CH |

| 45.3 | C |

| 42.1 | CH2 |

| 29.8 | CH3 |

| 25.4 | CH3 |

| 18.2 | CH3 |

Note: Data interpreted from the 13C NMR spectrum provided in the supporting information for the total synthesis of (-)-Ardeemin.

High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Molecular Formula | C26H26N4O2 |

| Calculated m/z [M+H]+ | 427.2129 |

| Measured m/z [M+H]+ | 427.2128 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Expected IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm-1) |

| N-H (amine/amide) | 3500 - 3300 |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=O (amide) | 1690 - 1630 |

| C=C (aromatic) | 1600 - 1450 |

| C-N | 1350 - 1000 |

Expected UV-Vis Absorption Maxima (λmax):

Indole alkaloids typically exhibit strong UV absorption due to the presence of the indole chromophore. The expected absorption maxima for Ardeemin in a solvent like methanol would be in the range of 220-230 nm and 270-290 nm.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of Ardeemin, based on standard methods for natural product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified Ardeemin in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Transfer the solution to a 5 mm NMR tube.

-

1H NMR Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

13C NMR Acquisition: Acquire the 13C NMR spectrum on the same instrument. Due to the lower natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of Ardeemin (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.

-

Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition that matches the measured mass with a high degree of accuracy (typically < 5 ppm error).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of Ardeemin (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the Ardeemin molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of Ardeemin in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

Mechanism of Action and Signaling Pathway

Ardeemin's primary biological activity is the reversal of multidrug resistance in cancer cells. This is achieved through the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is overexpressed in many drug-resistant tumors.

Caption: Mechanism of Ardeemin in reversing P-glycoprotein-mediated multidrug resistance.

The diagram illustrates that in multidrug-resistant cancer cells, chemotherapeutic drugs are actively transported out of the cell by P-glycoprotein, an ATP-dependent process. This prevents the drugs from reaching their intracellular targets and inducing apoptosis. Ardeemin acts as a competitive inhibitor of P-glycoprotein, blocking the efflux of the chemotherapeutic agents. This leads to an increased intracellular concentration of the drugs, allowing them to exert their cytotoxic effects and ultimately leading to cancer cell death.

Conclusion

The spectroscopic data and methodologies outlined in this guide provide a robust framework for the characterization of Ardeemin. Understanding its chemical properties and mechanism of action is crucial for its potential development as a chemosensitizing agent in cancer therapy. Further research into its specific interactions with P-glycoprotein and its in vivo efficacy will be essential for translating this promising natural product into a clinical setting.

Methodological & Application

Total Synthesis of (-)-Ardeemin: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ardeemin, a potent multidrug resistance (MDR) reversal agent, presents a compelling target for synthetic chemists due to its complex architecture and significant therapeutic potential. This document provides a detailed protocol for the total synthesis of (-)-ardeemin, based on the 20-step synthesis developed by He, Song, Du, and Qin. The overall yield for this synthesis is approximately 2%, starting from L-tryptophan.[1][2][3] The key transformation in this synthetic route is a novel one-pot, three-step cascade reaction involving intermolecular cyclopropanation, ring opening, and ring closure to construct the chiral 3-substituted hexahydropyrrolo[2,3-b]indole core structure.[1][2][3] This protocol includes detailed experimental procedures for each key step, a comprehensive table of reaction yields, and a visual representation of the synthetic pathway.

Introduction

Indole alkaloids, such as (-)-ardeemin, isolated from the fermentation of Aspergillus fischeri, have demonstrated significant biological activity.[1] Notably, they can enhance the cytotoxicity of chemotherapeutic agents like vinblastine by over 1000-fold in drug-resistant tumor cell lines, making them promising candidates for overcoming MDR in cancer treatment.[1] The complex, hexacyclic structure of (-)-ardeemin, which originates biosynthetically from anthranilate, alanine, and tryptophan, has made it a challenging target for total synthesis.[4] The synthesis outlined here provides a practical route to (-)-ardeemin and its analogues, facilitating further structure-activity relationship (SAR) studies for the development of novel anti-MDR agents.[1][3]

Data Presentation

Table 1: Summary of Reaction Steps and Yields for the Total Synthesis of (-)-Ardeemin

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | L-Tryptophan | 1-Methyl-L-tryptophan (11) | 1. Na, liquid NH3, Fe(NO3)3·9H2O; 2. MeI | 92 |

| 2 | 1-Methyl-L-tryptophan (11) | Amino alcohol (12) | LiAlH4, THF | High (used directly) |

| 3 | Amino alcohol (12) | Oxazolidinone (7) | Triphosgene, 10% aq. KOH, THF | 78 (for 2 steps) |

| 4 | Oxazolidinone (7) + Diazoester (8) | Hexahydropyrrolo[2,3-b]indole (4a) | Cu(OTf)·toluene, toluene, 25 °C | 45 |

| 5 | Hexahydropyrrolo[2,3-b]indole (4a) | Dimethylated derivative (13) | LDA, THF, -78 °C; then MeI | - |

| 6 | Dimethylated derivative (13) | Alcohol (14) | LiBH4, THF, MeOH, 0 °C | - |

| 7 | Alcohol (14) | Aldehyde (15) | Dess-Martin periodinane, CH2Cl2 | - |

| 8 | Aldehyde (15) | Olefin (16) | - | - |

| 9 | Olefin (16) | Alcohol (17) | - | - |

| 10 | Alcohol (17) | Aldehydes (18a/18b) | - | - |

| 11 | Aldehydes (18a/18b) | N-Formals (19a/19b) | - | - |

| 12 | N-Formals (19a/19b) | Acids (20a/20b) | - | - |

| 13 | Acids (20a/20b) | Amides (21a/21b) | - | - |

| 14-20 | Further transformations | (-)-Ardeemin | - | - |

| Overall | L-Tryptophan | (-)-Ardeemin | 20 steps | ~2 |

Note: Yields for steps 5-20 are not individually detailed in the primary literature abstracts but contribute to the overall ~2% yield.[1][2][3]